Trans sodium crocetinate
Overview
Description
Mechanism of Action
Target of Action
Trans Sodium Crocetinate (TSC) is a synthetic carotenoid compound . Its primary target is oxygen compounds . TSC is designed to enhance oxygenation to hypoxic (oxygen-starved) tissues .
Mode of Action
TSC works by increasing the diffusion rate of oxygen in blood plasma . Unlike most drugs that are based on biochemistry-based mechanisms, TSC’s mechanism of action is based on physical-chemical principles . It increases the movement of oxygen from red blood cells into hypoxic tissues .
Biochemical Pathways
TSC doesn’t directly interact with biochemical pathways. Instead, it enhances the diffusivity of oxygen in blood plasma . By improving oxygen diffusion, TSC can potentially alleviate conditions caused by hypoxia, such as ischemic conditions, hemorrhagic shock, and certain types of cancer .
Pharmacokinetics
It’s known that tsc is administered via intravenous bolus . More research is needed to fully understand the pharmacokinetic properties of TSC.
Result of Action
TSC has been shown to increase whole-body oxygen consumption during hemorrhagic shock . It has been suggested as a general treatment for hypoxemia . In a study involving experimental autoimmune encephalomyelitis (EAE), a model for Multiple Sclerosis (MS), TSC demonstrated anti-inflammatory, antioxidant, and anti-mitophagy effects .
Action Environment
It’s worth noting that the effectiveness of tsc may be influenced by the severity of the hypoxic condition it’s being used to treat
Biochemical Analysis
Biochemical Properties
TSC is known to interact with oxygen in the blood plasma, improving its diffusivity . This unique mechanism of action allows TSC to enhance the supply of oxygen to ischemic brain tissue and alleviate the nephrotoxic effects of certain medications .
Cellular Effects
TSC has been shown to have renoprotective effects in a rat model of colistin-induced nephrotoxicity . It has also been found to have neuroprotective effects, reducing the production of various neurotoxic molecules . In addition, TSC has been observed to modulate the mitophagy pathway by reducing PINK1 and Parkin protein levels .
Molecular Mechanism
TSC acts via a novel mechanism of action, improving the diffusivity of oxygen in blood plasma . This is based on physical-chemical principles, unlike most drugs which are based on biochemistry-based mechanisms . It has been shown to increase whole-body oxygen consumption during hemorrhagic shock .
Temporal Effects in Laboratory Settings
In a study involving a rat model of colistin-induced nephrotoxicity, TSC was administered for 12 days, starting from 5 days before colistin . The study found that TSC administration along with colistin restored most of the alterations induced by colistin .
Dosage Effects in Animal Models
In animal models, the effects of TSC have been observed to vary with different dosages . For instance, in a study involving a rat model of colistin-induced nephrotoxicity, TSC was administered at dosages of 25, 50, and 100 mg/kg . The study found that TSC at 50 and 100 mg/kg reversed the altered levels of MDA and GSH in the spinal cord tissue of the rats .
Transport and Distribution
Given its role in enhancing the diffusion of oxygen in blood plasma , it can be inferred that it may be distributed throughout the body via the circulatory system.
Subcellular Localization
Given its role in enhancing the diffusion of oxygen in blood plasma , it is likely that it interacts with cellular components involved in oxygen transport and utilization.
Preparation Methods
Transcrocetinate sodium can be synthesized by reacting crocetin with sodium hydroxide . The process involves extracting the salt of the trans crocetin isomer from the solution . Industrial production methods typically involve the extraction of crocetin from natural sources such as saffron or Gardenia jasminoides fruits, followed by its conversion to the sodium salt .
Chemical Reactions Analysis
Transcrocetinate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Transcrocetinate sodium can participate in substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Transcrocetinate sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying oxygen diffusion-enhancing properties.
Medicine: Transcrocetinate sodium is being explored as a treatment for conditions associated with hypoxia, such as cancer, myocardial infarction, and stroke.
Industry: The compound is used in the development of oxygen diffusion-enhancing drugs and formulations.
Comparison with Similar Compounds
Properties
IUPAC Name |
disodium;(2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4.2Na/c1-15(11-7-13-17(3)19(21)22)9-5-6-10-16(2)12-8-14-18(4)20(23)24;;/h5-14H,1-4H3,(H,21,22)(H,23,24);;/q;2*+1/p-2/b6-5+,11-7+,12-8+,15-9+,16-10+,17-13+,18-14+;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDMBHQVNHQDDD-VFWKRBOSSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C(=O)[O-])C=CC=C(C)C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C(=O)[O-])/C)/C)/C=C/C=C(/C(=O)[O-])\C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Na2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
591230-99-8 | |
Record name | Transcrocetinate sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0591230998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRANSCROCETINATE SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP57637WMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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